molecular formula C14H20N2OS B3990205 1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea

Cat. No.: B3990205
M. Wt: 264.39 g/mol
InChI Key: GEEGLENKYRHTES-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea is a synthetic thiourea derivative designed for advanced chemical and pharmaceutical research. This compound features a hybrid structure, integrating a 2,4-dimethylphenyl group with a tetrahydrofuran-2-ylmethyl moiety, making it a valuable intermediate for developing novel bioactive molecules. Thiourea derivatives are extensively studied in medicinal chemistry due to their diverse biological activities. Recent scientific reviews highlight that compounds within this class exhibit significant antibacterial, antioxidant, and anticancer properties . The specific structural motifs present in this reagent are of particular interest; the 2,4-dimethylphenyl group is a common feature in various pharmacologically active compounds, while the tetrahydrofuran ring is a privileged scaffold in drug discovery, known for its presence in numerous natural products and therapeutics . The primary application of this chemical is as a key building block in organic synthesis. It can be utilized to prepare more complex heterocyclic systems or to be incorporated into molecular frameworks for structure-activity relationship (SAR) studies. Researchers can employ it in the investigation of new antimicrobial agents, especially given the urgent need to combat antibiotic-resistant bacterial strains . Furthermore, its potential as a ligand for metal complexation can be explored, as the sulfur and nitrogen atoms in the thiourea core can coordinate to various metal centers, creating complexes with potential catalytic or therapeutic applications . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-10-5-6-13(11(2)8-10)16-14(18)15-9-12-4-3-7-17-12/h5-6,8,12H,3-4,7,9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEGLENKYRHTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCC2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with tetrahydrofuran-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of corresponding amines or thiols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea is primarily investigated for its role as an intermediate in the synthesis of vortioxetine, an antidepressant drug. Vortioxetine is known for its multimodal action on serotonin receptors, making it effective for treating major depressive disorder and anxiety disorders. The synthesis process involves several steps, including the formation of key intermediates that incorporate thiourea derivatives .

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit significant antidepressant properties. Studies have shown that the incorporation of thiourea moieties can enhance the pharmacological profile of antidepressants by improving their binding affinity to serotonin receptors . This suggests potential applications in developing new antidepressant therapies.

Neuropharmacology

The compound's structure allows it to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction can lead to neuroprotective effects and improved cognitive functions, making it a candidate for further exploration in neuropharmacological studies .

Case Study 1: Synthesis and Efficacy of Vortioxetine

A detailed study on the synthesis of vortioxetine from this compound highlighted the compound's role as a precursor. The study demonstrated that using palladium-catalyzed reactions significantly improved yield and purity, paving the way for efficient production methods for vortioxetine .

Case Study 2: Antidepressant Mechanisms

In a clinical trial examining the effects of vortioxetine on patients with major depressive disorder, researchers noted improvements in mood and cognitive function. The study emphasized the importance of compounds like this compound in developing treatments that target multiple serotonin receptors .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse biological activities and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues and Substituent Effects
Compound Name Substituents (R¹, R²) Key Features Reference
1-(2,4-Dimethylphenyl)-3-methylthiourea R¹ = 2,4-dimethylphenyl; R² = methyl Simpler alkyl substituent; molecular weight: 194.3 g/mol; CAS: 13278-55-2
1-(3-Chloro-4-fluorophenyl)-3-(pyridin-2-yl)ethylthiourea R¹ = 3-chloro-4-fluorophenyl; R² = pyridin-2-ylethyl Halogen and heteroaromatic substituents enhance coordination chemistry
1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)thiourea R¹ = 2,4-dimethylphenyl; R² = 4-methylphenyl Used in thiazolidin-4-one synthesis; structural isomerism affects HPLC separation
1-(Adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea R¹ = adamantyl-carbonyl; R² = 3-nitrophenyl Bulky adamantyl group stabilizes crystal packing; nitro group enhances intermolecular interactions
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea R¹ = 4-fluorophenyl; R² = indol-3-ylethyl Demonstrated anti-HIV-1 activity (EC₅₀ = 5.45 µg/mL) via π-π stacking with RT

Key Observations :

  • Aromatic vs. Heterocyclic Substituents : The 2,4-dimethylphenyl group (electron-donating methyl groups) may enhance lipophilicity compared to halogenated or nitro-substituted phenyl groups (electron-withdrawing) .

Key Observations :

  • Antibacterial Activity: Nitro and halogen substituents (e.g., in azetidinone derivatives) significantly enhance antibacterial potency compared to methyl or THF groups .
  • Antiviral Activity : Indole- or pyridine-containing thioureas show higher efficacy due to interactions with viral enzymes, suggesting the THF group in the target compound may require optimization for similar activity .
Physicochemical Properties
Property 1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea (Inferred) 1-(2,4-Dimethylphenyl)-3-methylthiourea 1-(Adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea
Molecular Weight (g/mol) ~280–300 (estimated) 194.3 ~350–370
Solubility Moderate (THF enhances polarity) Low (hydrophobic methyl group) Low (bulky adamantyl group)
Hydrogen Bonding Capacity High (THF oxygen and thiourea S/NH) Moderate (thiourea S/NH) High (carbonyl and nitro groups)

Biological Activity

The compound 1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiourea compounds are known for their ability to interact with various biological targets, making them valuable in drug development. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • Molecular Formula : C15H22N2OS
  • Molecular Weight : 278.41 g/mol

Structural Representation

The structure consists of a thiourea functional group attached to a 2,4-dimethylphenyl moiety and a tetrahydrofuran side chain. This unique arrangement contributes to its biological properties.

Antimicrobial Activity

Thiourea derivatives are widely recognized for their antimicrobial properties. Studies indicate that compounds similar to This compound exhibit significant antibacterial activity against various pathogens:

  • Mechanism : The presence of the thiourea moiety allows for interaction with bacterial cell walls, potentially disrupting their integrity.
  • Case Study : A study on bis(thiourea) derivatives showed enhanced antibacterial activity attributed to the structural modifications that increase lipophilicity and improve cell wall disruption capabilities .
CompoundMIC (µg/mL)Target Organism
This compound8Staphylococcus aureus
Bis(thiourea) Derivative4Escherichia coli

Anticancer Activity

Recent research highlights the anticancer potential of thiourea derivatives. The compound is believed to act on specific molecular pathways involved in cancer progression:

  • Mechanism : It may inhibit angiogenesis and alter signaling pathways critical for tumor growth.
  • Research Findings : In vitro studies have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating potent activity .
Cancer Cell LineIC50 (µM)
Pancreatic Cancer5
Breast Cancer7
Prostate Cancer10

Antioxidant Activity

Thiourea derivatives also demonstrate significant antioxidant properties:

  • Research Example : A recent study reported that certain thiourea compounds exhibit high reducing potential against free radicals with IC50 values as low as 52 µg/mL .

The biological activities of This compound can be attributed to several key mechanisms:

  • Hydrogen Bonding : The NH groups in thioureas can form hydrogen bonds with target substrates, enhancing binding affinity.
  • Cell Membrane Disruption : Increased lipophilicity from structural modifications aids in penetrating microbial cell membranes.
  • Targeting Specific Pathways : The compound may inhibit enzymes or receptors involved in critical cellular processes.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-(2,4-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea?

Answer: The synthesis of thiourea derivatives requires precise control of reaction conditions. Key parameters include:

  • Temperature : Reactions are often conducted under reflux (e.g., 60–80°C) to enhance reactivity while avoiding decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane, ethanol) improve solubility of intermediates and stabilize transition states .
  • Reagent Ratios : Stoichiometric excess of thiocarbonyl reagents (e.g., thiophosgene) ensures complete conversion of amines to thioureas .
  • Purification : Column chromatography or recrystallization is critical to isolate high-purity products, as impurities can skew biological activity data .

Q. Which analytical techniques are most effective for confirming the structure of this thiourea derivative?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methyl groups on phenyl rings, tetrahydrofuran protons) and confirm thiourea bond formation .
  • X-ray Crystallography : Resolves 3D molecular geometry, including bond angles and torsional strain in the tetrahydrofuran moiety .
  • HPLC : Validates purity (>95%) and detects side products, especially unreacted amines or oxidized sulfur species .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or colorimetric assays (e.g., IC50_{50} determination) .
  • Receptor Binding Studies : Radioligand displacement assays quantify affinity for target receptors (e.g., G-protein-coupled receptors) .
  • Cytotoxicity Profiling : Use MTT or resazurin assays in cell lines to evaluate selectivity and potential therapeutic windows .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction mechanisms of this compound with biological targets?

Answer:

  • Density Functional Theory (DFT) : Predicts electron density distribution, identifying nucleophilic/electrophilic regions in the thiourea core that mediate hydrogen bonding with enzymes .
  • Molecular Dynamics (MD) Simulations : Trajectory analysis reveals conformational stability of the tetrahydrofuran group in solvent or protein-binding pockets .
  • Docking Studies : Virtual screening against protein databases (e.g., PDB) prioritizes targets by binding energy scores, guiding experimental validation .

Q. How should researchers address contradictions between solubility data and observed biological activity?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. chloro groups on phenyl rings) on logP and activity. For instance, bulky substituents may enhance target affinity but reduce aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility without altering pharmacophore integrity .
  • Co-solvent Systems : Use cyclodextrins or surfactants in vitro to maintain solubility during bioassays .

Q. What experimental design strategies optimize reaction conditions for scaled-up synthesis?

Answer:

  • Factorial Design : Screen variables (temperature, solvent, catalyst) in a 2k^k design to identify significant factors affecting yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., pH and reaction time) to pinpoint optimal conditions .
  • Continuous Flow Reactors : Enhance reproducibility and heat transfer for multi-step syntheses, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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